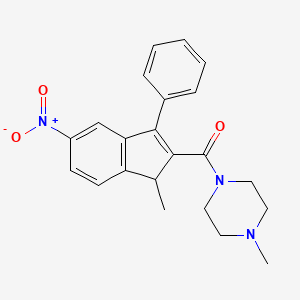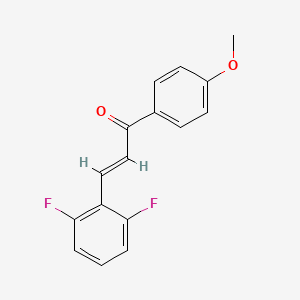
LY6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
LY6 is a potent and selective SHP2 inhibitor. LY6 inhibited SHP2 with an IC50 value of 9.8 μM, 7-fold more selective for SHP2 than the highly related SHP1. Fluorescence titration, thermal shift, and microscale thermophoresis quantitative binding assays confirmed its direct binding to SHP2. LY6 has a potential to serve as a lead compound for further optimization studies to develop novel anti-SHP2 therapeutic agents.
Applications De Recherche Scientifique
LY6 in Cancer Research and Prognosis
The LY6 family, specifically members such as Ly6D, Ly6E, Ly6H, and Ly6K, play significant roles in cancer research. These genes are notably overexpressed in various cancer types, including bladder, brain, breast, colorectal, and ovarian cancers, among others. The increased expression of these genes is correlated with poor patient outcomes, indicating their potential as targets for developing novel therapeutics and as markers for prognosis in multiple cancer types (Luo et al., 2016). The LY6 gene family's proteins also play crucial roles in immune escape and cancer progression, emphasizing the need for further advancements in this field (Upadhyay, 2019).
LY6 in Immune and Inflammatory Response
LY6 family proteins have a recognized role in immune functions, such as migration and differentiation of leukocytes, making them important markers for leukocyte subset identification and targets for antibody-mediated depletion. Specific LY6 proteins like Ly6B, Ly6C, and Ly6G are prominently expressed on murine neutrophils and are involved in regulating neutrophil functions, including migration (Lee et al., 2013). Furthermore, LY6S, a newly identified IFN-inducible human member of the Ly6a subfamily, is linked with inflammation and viral resistance, indicating its role in immune responses and as a potential target for inflammatory diseases (Shmerling et al., 2022).
LY6 in Viral Infection and Host Interactions
Studies also highlight the involvement of LY6 proteins, particularly LY6E, in the modulation of viral infection. Alterations in LY6E gene expression are associated with viral infection and pathogenesis, offering insights into the biology of LY6E and its role in virus-host interactions (Yu & Liu, 2019). Moreover, the interaction between LY6/uPAR proteins and viral pathogens provides new perspectives on viral entry and virus-host interactions, suggesting that LY6/uPAR proteins, like uPAR and CD59, could be relevant to understanding viral pathogenesis (Yu et al., 2019).
LY6 in Cellular and Molecular Biology
In the realm of cellular and molecular biology, LY6 proteins, such as those coded by the boudin gene in Drosophila, are essential for the organization of septate junctions and contribute to the maintenance of the paracellular barrier in various tissues. This highlights the functional parallels and potential cross-species applications of LY6 family proteins in studying cell-cell interactions and tissue integrity (Hijazi et al., 2009).
Propriétés
Nom du produit |
LY6 |
|---|---|
Formule moléculaire |
C30H27Cl2N3O4 |
Poids moléculaire |
564.463 |
Nom IUPAC |
(E)-1-(1-(5-(3-(2,4-dichlorophenyl)acryloyl)-2-ethoxy-4-hydroxybenzyl)-1,2,5,6-tetrahydropyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one |
InChI |
InChI=1S/C30H27Cl2N3O4/c1-2-39-29-16-28(37)23(27(36)12-10-19-9-11-21(31)15-24(19)32)14-20(29)17-34-13-5-6-22(18-34)35-26-8-4-3-7-25(26)33-30(35)38/h3-4,6-12,14-16,37H,2,5,13,17-18H2,1H3,(H,33,38)/b12-10+ |
Clé InChI |
KXGGLZVQMDYPEO-ZRDIBKRKSA-N |
SMILES |
O=C1N(C2=CCCN(CC3=CC(C(/C=C/C4=CC=C(Cl)C=C4Cl)=O)=C(O)C=C3OCC)C2)C5=CC=CC=C5N1 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
LY6; LY-6; LY 6; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




